molecular formula C20H16ClFN2O2 B3009748 1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946303-94-2

1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3009748
CAS No.: 946303-94-2
M. Wt: 370.81
InChI Key: LEBIMOQCKRSXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 2-chlorobenzyl group at the N1 position and a 3-fluoro-4-methylphenyl carboxamide at the C3 position. This structural framework is characteristic of bioactive compounds targeting kinases, antimicrobial agents, or cytotoxic agents.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-8-9-15(11-18(13)22)23-19(25)16-6-4-10-24(20(16)26)12-14-5-2-3-7-17(14)21/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBIMOQCKRSXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides. Key analogs and their comparative properties are outlined below:

Antimicrobial and Cytotoxic Analogs

  • Compound 18 (4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide): Activity: Exhibited IC₅₀ = 35 μg/mL against HCT116 cancer cells and notable antimicrobial activity . Structural Difference: Replaces the 2-chlorobenzyl group with a 2-chlorobenzoyl-indole scaffold, enhancing π-conjugation and sulfonamide-mediated solubility.
  • Compound 9 (4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide): Activity: IC₅₀ = 90 μg/mL against MCF-7 cells . Structural Difference: Incorporates an isoxazole ring, which may improve metabolic stability compared to the methylphenyl group in the target compound.

Kinase Inhibitors

  • BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide): Activity: Potent MET kinase inhibitor (IC₅₀ < 10 nM) with oral bioavailability . Structural Difference: The ethoxy group and 4-fluorophenyl substituent enhance kinase selectivity, whereas the target compound’s 3-fluoro-4-methylphenyl group may prioritize hydrophobic interactions.

Structural Isomers and Tautomers

  • N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide :
    • Key Feature : Exists as a keto-amine tautomer with near-planar conformation (dihedral angle = 8.38°) due to π-conjugation across the amide bridge .
    • Comparison : The bromine substituent in this analog vs. chlorine in the target compound may alter halogen bonding and crystal packing.

Data Tables: Activity and Structural Comparison

Table 1. Cytotoxic Activity of Selected Analogs

Compound Cancer Cell Line (IC₅₀, μg/mL) Key Structural Features Reference
Target Compound Not reported 2-chlorobenzyl, 3-fluoro-4-methylphenyl N/A
Compound 18 HCT116 (35) 2-chlorobenzoyl-indole, sulfonamide
Compound 9 MCF-7 (90) 4-chlorobenzoyl, isoxazole
BMS-777607 MET kinase (<10 nM) Ethoxy, 4-fluorophenyl

Table 2. Structural Impact on Bioactivity

Substituent Position Functional Group Observed Effect Example Compound
N1 2-Chlorobenzyl Enhances lipophilicity and target binding Target Compound
C3 carboxamide 3-Fluoro-4-methylphenyl Balances hydrophobicity and steric bulk Target Compound
C3 carboxamide Pyrimidinyl sulfonamide Improves aqueous solubility Compound 18
N1 4-Fluorophenyl Increases kinase selectivity BMS-777607

Research Findings and Implications

  • Antimicrobial vs. Anticancer Design : The target compound’s 2-chlorobenzyl group aligns with antimicrobial analogs (e.g., Compound 18), but its lack of a sulfonamide moiety may limit solubility and microbial target engagement .
  • Kinase Inhibition Potential: The 3-fluoro-4-methylphenyl group resembles Merestinib’s 3-fluoro-4-alkoxyphenyl motif, suggesting possible kinase inhibitory activity, though further profiling is needed .
  • Tautomerism and Conformation : Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the target compound likely adopts a planar conformation, favoring intermolecular hydrogen bonding and crystal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.